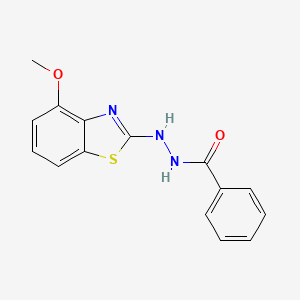

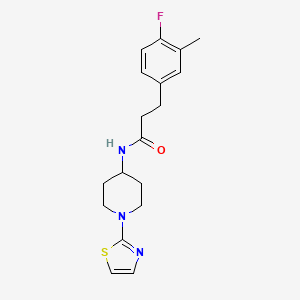

![molecular formula C23H24N4O5S B2549836 N-(2,4-dimethoxyphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 1112435-87-6](/img/structure/B2549836.png)

N-(2,4-dimethoxyphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2,4-dimethoxyphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is not directly reported in the provided papers. However, a related synthesis process is described in the first paper, where a series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized. These compounds were characterized by physical and spectral data, including IR, 1H NMR, and mass spectrometry. The synthesis involved the formation of arylimino indolin derivatives, which could be structurally related to the compound .

Molecular Structure Analysis

The molecular structure of the compound of interest is likely complex, given the presence of a pyrimido[5,4-b]indol moiety, which is a fused heterocyclic system. This structure suggests that the compound could exhibit interesting electronic and steric properties. The related compounds synthesized in the first paper were characterized by NMR, which is a technique that could potentially be used to deduce the structure of the compound by analyzing the chemical shifts and coupling patterns of the hydrogen atoms within the molecule .

Chemical Reactions Analysis

The chemical reactivity of the compound is not directly addressed in the provided papers. However, the second paper discusses the synthesis and characterization of a food-derived carcinogen model compound, which undergoes various decomposition processes in aqueous solution. This suggests that the compound of interest might also exhibit specific reactivity in different environments, potentially including hydrolysis or interactions with biological molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,4-dimethoxyphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide are not detailed in the provided papers. However, the first paper's synthesized compounds showed promising antibacterial and antifungal activities, which implies that the compound may also possess biological activity. The spectral data provided for the related compounds could be indicative of the types of interactions and properties that the compound of interest might exhibit, such as solubility, stability, and reactivity .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

Research has demonstrated the synthesis of novel heterocyclic compounds derived from structural analogs, showcasing applications in the development of anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibitory activity, which is crucial for designing new pharmaceuticals with reduced side effects compared to traditional NSAIDs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Compounds with structural similarity have been synthesized and evaluated for their antibacterial and antifungal activities, highlighting their potential as leads in developing new antimicrobial agents. Such research underscores the importance of exploring novel chemical structures for their biological activities, which can lead to the discovery of new therapeutic agents (Debnath & Ganguly, 2015).

Advanced Material Applications

Research into polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for creating PMMA hybrid networks in air atmosphere demonstrates the application of acetamide derivatives in materials science. These compounds facilitate the formation of robust polymer/filler networks with improved thermal stability, showcasing the potential for developing new materials with enhanced properties (Batibay, Gunkara, Ocal, & Arsu, 2020).

Chemical Synthesis Methodologies

Studies have also focused on the synthesis of indole derivatives through intramolecular nucleophilic aromatic substitution, indicating the versatility of acetamide derivatives in constructing complex heterocyclic structures. This research contributes to synthetic chemistry by providing new methodologies for generating compounds with potential pharmaceutical applications (Kametani, Ohsawa, & Ihara, 1981).

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O5S/c1-26-17-9-7-13(30-3)10-15(17)20-21(26)22(29)27(2)23(25-20)33-12-19(28)24-16-8-6-14(31-4)11-18(16)32-5/h6-11H,12H2,1-5H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPUWWWEVRQMBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-oxo-3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2549753.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide](/img/structure/B2549754.png)

![3-[1-(1,3-Benzothiazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2549759.png)

![10-(4-ethylphenyl)-1-methyl-3-(3-methylbenzyl)-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2549760.png)

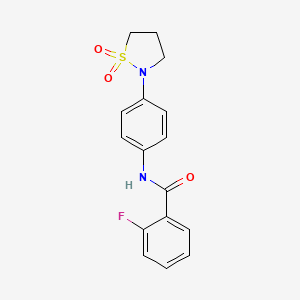

![3-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]benzenesulfonamide](/img/structure/B2549761.png)

![2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2549765.png)

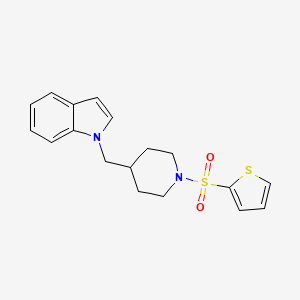

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(4-chlorophenyl)azepan-1-yl)ethanone](/img/structure/B2549770.png)

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549775.png)

![N-[2-(6-phenacylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B2549776.png)